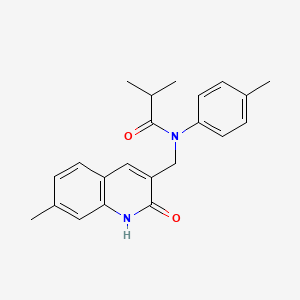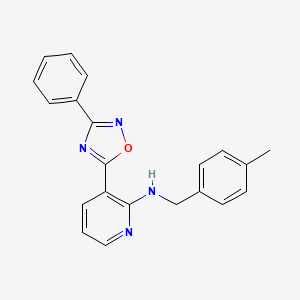
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential therapeutic applications in cancer treatment, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have other biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to have anti-angiogenic properties, making it a potential candidate for the treatment of angiogenesis-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its high potency and specificity towards cancer cells. This makes it a potential candidate for targeted therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One of the potential directions is the development of more water-soluble analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, which can improve its bioavailability and efficacy. Another potential direction is the investigation of the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide in other diseases, such as inflammatory and angiogenesis-related diseases. Finally, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide with other chemotherapeutic agents can be investigated for its potential synergistic effects.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with p-toluidine in the presence of isobutyryl chloride. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-9-6-15(3)7-10-19)13-18-12-17-8-5-16(4)11-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFUVUBJBHZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)
![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)
![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)



